

Application Notes and Protocols for Spiro-TTB in Flexible Organic Photovoltaic Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Spiro-ttb</i>
Cat. No.:	B3142985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene (**Spiro-TTB**) as a hole transport material (HTM) in the fabrication of flexible organic photovoltaic (OPV) devices. This document includes material properties, detailed experimental protocols, and performance data to guide researchers in the development of efficient and mechanically robust flexible solar cells.

Introduction to Spiro-TTB

Spiro-TTB is a spirofluorene-based organic semiconductor widely employed as a hole transport layer in various optoelectronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photovoltaics (OPVs).^{[1][2]} Its molecular structure, featuring a spirobifluorene core with four N,N-di-p-tolylamino side groups, provides excellent thermal stability and a high glass transition temperature, which are crucial for device longevity.^[1]

Compared to the more commonly used Spiro-OMeTAD, **Spiro-TTB** possesses a deeper highest occupied molecular orbital (HOMO) energy level.^[1] This property can lead to a higher open-circuit voltage (Voc) in the final solar cell device, potentially improving the overall power conversion efficiency (PCE).^[1]

Material Properties of Spiro-TTB

A summary of the key physical and electronic properties of **Spiro-TTB** is presented in the table below.

Property	Value	Reference
Chemical Name	2,2',7,7'-tetrakis(N,N-di-p-tolyl)amino-9,9'-spirobifluorene	[2]
CAS Number	515834-67-0	[1]
HOMO Energy Level	-5.3 eV	[3]
Glass Transition Temp. (Tg)	146 °C	[2]
Purity	>98% (Unsublimed)	[1]

Experimental Protocols

The following sections detail the necessary protocols for the fabrication and characterization of flexible OPV devices using **Spiro-TTB** as the hole transport layer.

Substrate Preparation

A typical flexible substrate for OPV devices is polyethylene terephthalate (PET) or polyethylene naphthalate (PEN) coated with a transparent conductive oxide, such as indium tin oxide (ITO).

Protocol:

- Begin with commercially available ITO-coated PET or PEN substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- Dry the substrates with a stream of dry nitrogen.
- Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the wettability and work function of the ITO surface.

Deposition of Spiro-TTB Hole Transport Layer

The **Spiro-TTB** layer is typically deposited via spin coating from a solution.

Protocol:

- Prepare a solution of **Spiro-TTB** in a suitable organic solvent, such as chlorobenzene or toluene. A typical concentration ranges from 5 to 10 mg/mL.[\[3\]](#)
- If p-type doping is desired to enhance conductivity, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) can be added to the **Spiro-TTB** solution.
- Transfer the cleaned and treated flexible substrate into a nitrogen-filled glovebox.
- Deposit the **Spiro-TTB** solution onto the ITO surface and spin-coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.[\[3\]](#)
- Anneal the substrate at a temperature of 80-120°C for 10-15 minutes to remove any residual solvent.[\[3\]](#)

Deposition of the Photoactive Layer

The photoactive layer, a blend of a donor and an acceptor material (e.g., a polymer:fullerene or polymer:non-fullerene blend), is deposited on top of the **Spiro-TTB** layer.

Protocol:

- Prepare a solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene, chloroform, or a solvent blend).
- Spin-coat the photoactive layer solution onto the **Spiro-TTB** layer. The spin coating parameters (speed, time, and acceleration) should be optimized to achieve the desired film thickness and morphology.
- Anneal the substrate as required for the specific active layer blend to optimize its nanostructure for efficient charge separation and transport.

Deposition of the Electron Transport Layer and Top Electrode

An electron transport layer (ETL) and a metal top electrode are deposited to complete the device.

Protocol:

- Deposit a suitable ETL, such as zinc oxide (ZnO) or a fullerene derivative, on top of the active layer. This can be done via spin coating for solution-processable materials or thermal evaporation.
- Finally, deposit a low work function metal top electrode, such as aluminum (Al) or silver (Ag), through thermal evaporation under high vacuum ($<10^{-6}$ Torr). The thickness of the metal electrode is typically around 100 nm.

Device Performance and Characterization

Photovoltaic Performance of Spiro-TTB in Rigid Solar Cells

While specific data for flexible OPVs with **Spiro-TTB** is limited in the literature, its performance in rigid perovskite solar cells demonstrates its high potential. The table below summarizes the performance of **Spiro-TTB**-based devices, which can serve as a benchmark for flexible device development.

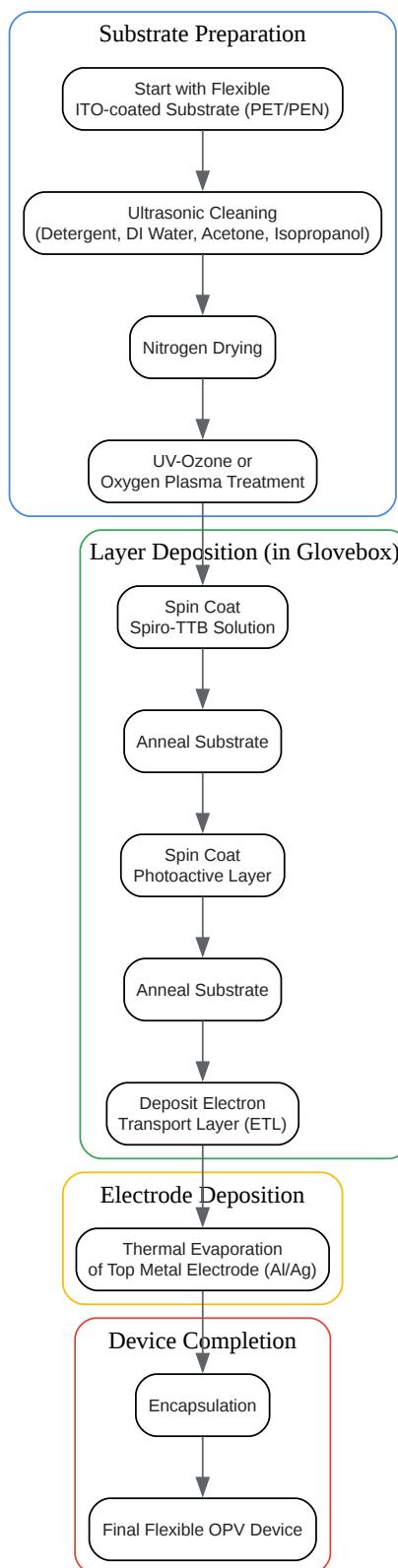
Device Structure	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
ITO/Spiro-TTB/CsMAFA	1.07	19.52	72.87	15.22	[3]
Perovskite/B					
CP/Ag					
ITO/Spiro-TTB/PFN-P1/CsMAFA	1.09	22.68	76.03	18.79	[3]
Perovskite/B					
CP/Ag					

Note: The addition of a PFN-P1 interfacial layer between the **Spiro-TTB** and the perovskite absorber significantly improved device performance.[3]

Mechanical Flexibility Testing

The mechanical durability of flexible OPV devices is a critical parameter. Standard testing involves repeated bending of the device at a specific radius and measuring the degradation of its photovoltaic performance.

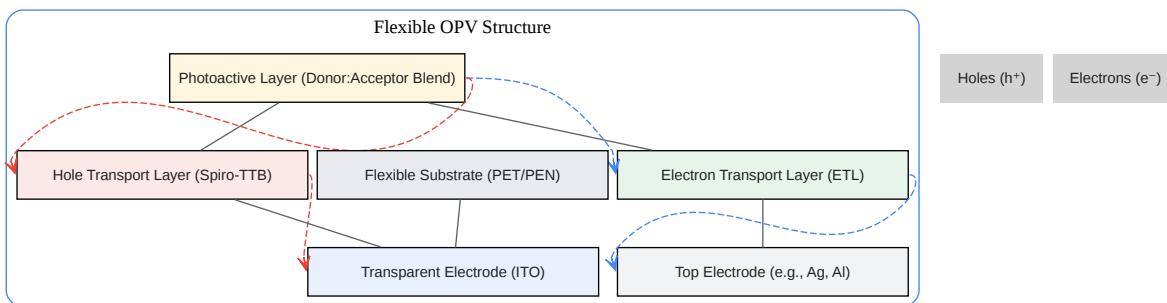
Protocol for Bending Test:


- Mount the flexible solar cell on a bending stage with a cylindrical mandrel of a known radius (e.g., 5 mm, 10 mm).
- Bend the device for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).
- Measure the current density-voltage (J-V) characteristics of the device after each set of bending cycles to determine the retention of PCE, Voc, Jsc, and FF.

While specific bending test data for **Spiro-TTB**-based flexible OPVs is not readily available, similar flexible solar cells have been shown to retain over 90% of their initial efficiency after hundreds of bending cycles.[4] The intrinsic properties of **Spiro-TTB**, such as its amorphous nature, are expected to contribute positively to the mechanical robustness of the device.

Visualizations

Experimental Workflow


The following diagram illustrates the step-by-step fabrication process of a flexible organic photovoltaic device with a **Spiro-TTB** hole transport layer.

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating flexible OPVs with **Spiro-TTB**.

Device Architecture

The diagram below shows the typical layered structure of an inverted flexible organic solar cell incorporating a **Spiro-TTB** hole transport layer.

[Click to download full resolution via product page](#)

Caption: Layered architecture of a flexible OPV with **Spiro-TTB**.

Conclusion

Spiro-TTB is a promising hole transport material for the development of high-efficiency flexible organic photovoltaic devices. Its favorable electronic properties, particularly its deep HOMO level, can contribute to higher open-circuit voltages. While comprehensive data on its performance in flexible architectures is still emerging, the protocols and data presented here provide a solid foundation for researchers to explore the potential of **Spiro-TTB** in next-generation flexible solar cells. Further research should focus on optimizing the **Spiro-TTB** layer and the overall device stack to maximize both power conversion efficiency and mechanical durability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ise.sjtu.edu.cn [ise.sjtu.edu.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for Spiro-TTB in Flexible Organic Photovoltaic Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3142985#spiro-ttb-for-flexible-organic-photovoltaic-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com